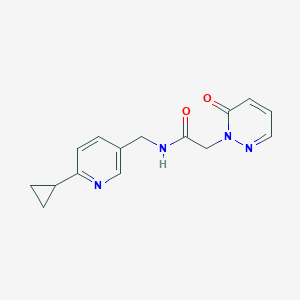

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14(10-19-15(21)2-1-7-18-19)17-9-11-3-6-13(16-8-11)12-4-5-12/h1-3,6-8,12H,4-5,9-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJWIWHFZDPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the pyridazinone and acetamide functionalities. Key steps may include:

Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

Nucleophilic Substitution: Formation of the pyridazinone ring through nucleophilic substitution reactions.

Amidation: Coupling of the pyridazinone intermediate with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Industrial Chemistry: Explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone-Acetamide Analogues

Pyridazinone-acetamide derivatives are a prominent class of bioactive molecules. Key comparisons include:

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] ()

- Core Structure: Pyridazinone-acetamide.

- Substituents: p-Tolyl group at position 3 of the pyridazinone and alkanoate/dipeptide side chains.

- Activities : Demonstrated analgesic, anti-inflammatory, and antimicrobial effects in preclinical studies .

- Synthesis: Prepared via azide coupling with amino acid esters, highlighting scalability for peptide-like derivatives.

However, the absence of peptide chains in the target compound suggests a narrower spectrum of activity compared to dipeptide derivatives in .

Quinazolinone and Naphthyridine Analogues

Compounds with alternative heterocyclic cores but similar acetamide linkers include:

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()

- Core Structure: Quinazolinone-acetamide.

- Substituents : 2,4-Dichlorophenylmethyl group.

- Activities: Anticonvulsant activity, likely due to quinazolinone’s GABAergic modulation.

- Synthesis: Prepared via hydrogen peroxide oxidation and CDI-mediated coupling, differing from pyridazinone routes .

Goxalapladib ()

- Core Structure : Naphthyridine-acetamide.

- Substituents : Difluorophenyl, trifluoromethyl biphenyl, and methoxyethyl-piperidinyl groups.

- Activities : Anti-atherosclerosis effects via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition .

However, the absence of fluorine or chlorine substituents may reduce target affinity compared to these analogues.

Pharmacological Profile Inference

While direct bioactivity data for the target compound is unavailable, structural inferences suggest:

- Anti-inflammatory Potential: Pyridazinones in show COX-2 inhibition; the cyclopropyl group may enhance selectivity over COX-1 .

- Metabolic Stability : Cyclopropyl’s sp³ hybridization may reduce cytochrome P450-mediated metabolism compared to aryl-substituted analogues.

- Target Specificity : Lack of charged groups (e.g., methoxyethyl in Goxalapladib) may limit cardiovascular targeting but improve CNS penetration.

Data Table: Comparative Analysis of Key Analogues

Biological Activity

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate pyridine and pyridazine derivatives. The synthesis pathway typically includes:

- Formation of Pyridazine Derivative : Initial reactions involve the formation of 6-oxopyridazin derivatives through cyclization methods.

- Alkylation : The introduction of the cyclopropyl group via alkylation reactions with various benzyl bromide derivatives.

- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

Biological Evaluations

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

The compound has shown promising anticancer properties in vitro against various cancer cell lines, including:

- Breast Cancer (MCF-7) : Inhibitory concentrations (IC50) were determined, indicating significant cytotoxicity.

- Lung Cancer (A549) : The compound exhibited a dose-dependent inhibition of cell proliferation.

The proposed mechanisms include:

- Apoptosis Induction : Flow cytometry analyses revealed increased apoptotic cells upon treatment.

- Cell Cycle Arrest : The compound caused G1 phase arrest, leading to inhibited cell cycle progression.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study 1 : In a study involving MCF-7 cells, treatment with the compound resulted in a 70% reduction in cell viability at 50 µM concentration over 48 hours.

- Case Study 2 : A study on A549 cells indicated that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.

Data Table

The following table summarizes key biological activities and findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.